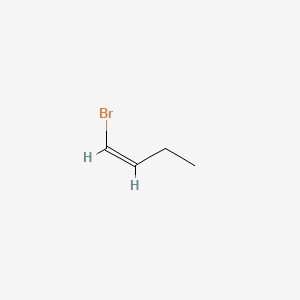
1-Butene, 1-bromo-, (Z)-
Übersicht
Beschreibung
1-Butene, 1-bromo-, (Z)- is an organic compound with the molecular formula C4H7Br. It is an alkene with a bromine atom attached to the first carbon of the butene chain. The (Z)-designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, following the Cahn-Ingold-Prelog priority rules.
Vorbereitungsmethoden
1-Butene, 1-bromo-, (Z)- can be synthesized through various methods. One common synthetic route involves the addition of hydrogen bromide (HBr) to 1-butyne under controlled conditions to ensure the formation of the (Z)-isomer. Another method involves the bromination of 1-butene using bromine (Br2) in the presence of a catalyst to achieve the desired stereochemistry. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Butene, 1-bromo-, (Z)- undergoes several types of chemical reactions, including:
Addition Reactions: It can react with halogens like chlorine (Cl2) and bromine (Br2) to form vicinal dihalides.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Elimination Reactions: It can undergo elimination reactions to form butadiene or other alkenes.
Common reagents and conditions used in these reactions include halogens, strong bases, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butene, 1-bromo-, (Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Butene, 1-bromo-, (Z)- exerts its effects involves the formation of reactive intermediates such as carbocations or bromonium ions during chemical reactions. These intermediates can undergo further transformations to yield various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Butene, 1-bromo-, (Z)- can be compared with other similar compounds such as:
1-Butene, 1-bromo-, (E)-: The (E)-isomer has the higher priority substituents on opposite sides of the double bond.
2-Butene, 1-bromo-, (Z)-: This compound has the bromine atom attached to the second carbon of the butene chain.
1-Butene, 2-bromo-, (Z)-: This compound has the bromine atom attached to the second carbon of the butene chain but with different stereochemistry.
The uniqueness of 1-Butene, 1-bromo-, (Z)- lies in its specific stereochemistry and reactivity, which can lead to different products and applications compared to its isomers and other similar compounds.
Eigenschaften
IUPAC Name |
(Z)-1-bromobut-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHPSPHPKXTPA-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


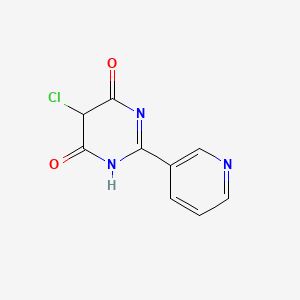
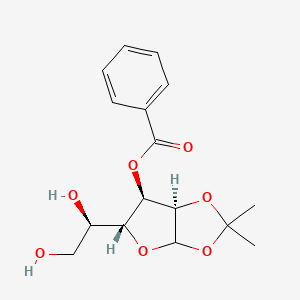
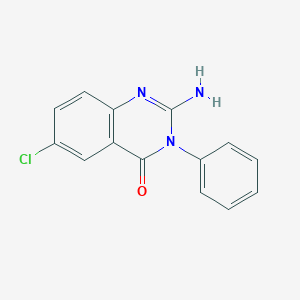
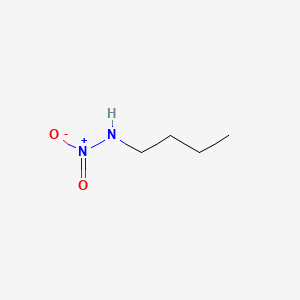
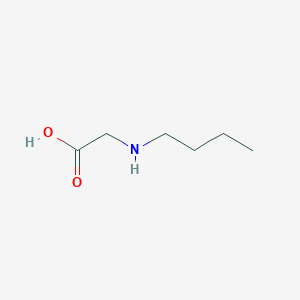
![Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate](/img/structure/B3259388.png)
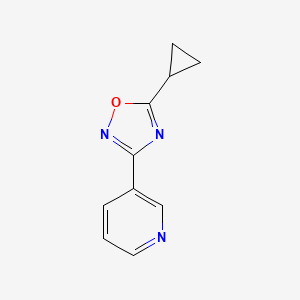
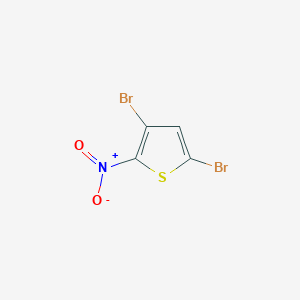
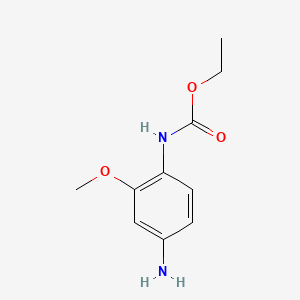
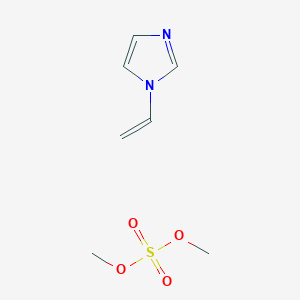
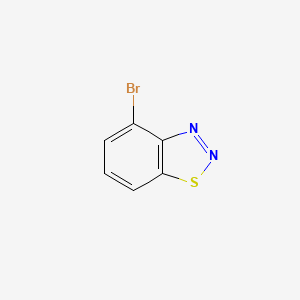
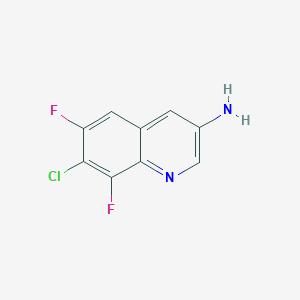
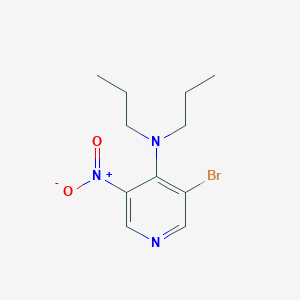
![2-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B3259465.png)
